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Compound of Interest

Compound Name: Ethyl thiazol-2-ylglycinate

Cat. No.: B15223357

Introduction

This technical guide provides an in-depth structural analysis of ethyl thiazole derivatives, a
class of compounds with significant interest in medicinal chemistry and drug development.
While the initial focus of this guide was on ethyl thiazol-2-ylglycinate, a comprehensive
search of scientific literature and chemical databases did not yield sufficient experimental data
for a detailed analysis of this specific molecule. Therefore, this guide will use ethyl {2-[4-(4-
isopropylphenyl)thiazol-2-yllphenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-
yllphenyl}carbamate as representative examples to illustrate the principles of structural
characterization for this compound class. The data and methodologies presented herein are
based on published crystallographic and spectroscopic studies.[1][2]

Molecular Structure and Crystallography

The molecular structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate
(Compound 1) and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate (Compound II) have
been elucidated by X-ray diffraction.[1][2] Both molecules adopt a nearly planar, V-shaped
conformation. This conformation is stabilized by intramolecular hydrogen bonds.[1][2]

The crystal structures reveal distinct packing arrangements. In the crystal of Compound |,
molecules form stacks along the a-axis, linked by 11(S)---11(C) interactions.[1] For Compound II,
molecules are linked into chains by C—H---O hydrogen bonds, and these chains are further
cross-linked into sheets by m—t stacking interactions.[1]
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Table 1: Crystallographic Data Summary

Parameter Compound | (C21H22N202S) Compound Il
(C18H15N304S)

Crystal System Triclinic Monoclinic

Space Group P-1 P2i/c

a(A) 8.234(3) 12.083(4)

b (A) 9.456(4) 8.435(3)

c (A) 13.597(5) 17.653(6)

a(°) 85.34(3) 90

B (°) 80.09(3) 109.23(3)

y (°) 78.23(3) 90

Volume (A3) 1014.1(7) 1700.1(10)

VA 2 4

Source:[1][2]

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the functional groups and
connectivity of the ethyl thiazole derivatives.

Infrared (IR) Spectroscopy

The FT-IR spectra show characteristic absorption bands corresponding to the functional groups
present in the molecules.

Table 2: Key FT-IR Spectral Data (v_max, cm™1)
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Functional Group Compound | Compound Il
N-H stretch 3090 3090

C=0 stretch (carbamate) 1725 1720

C=N stretch (thiazole) 1603 1600
Aromatic C=C stretch 1544, 1487 1545, 1483
NO:2 stretch (asymmetric) 1545

NOz2 stretch (symmetric) 1352

Source:[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR spectroscopy confirms the proton environment in the molecules. The chemical shifts

are reported in parts per million (ppm) relative to a standard reference.

Table 3: 1H NMR Spectral Data (600 MHz, DMSO-de)

Protons Compound I (6, ppm) Compound Il (6, ppm)
-CHs (ethyl) 1.33 (t, 3H, J=7.1 Hz) 1.31 (t, 3H, J=7.1 Hz)
-CHz- (ethyl) 4.21(q, 2H, J = 7.1 Hz) 4.23(q, 2H, J = 7.1 Hz)

-CH(CHs)z (isopropyl)

1.25 (d, 6H, J = 6.9 Hz)

-CH(CH?3)z (isopropyl)

2.96 (h, 1H, J = 7.2 Hz)

Thiazole-H 8.20 (s, 1H) 8.85 (s, 1H)
Aromatic-H 7.19-8.29 (m) 7.23-8.48 (m)
N-H (carbamate) 12.02 (s, 1H) 11.65 (s, 1H)

Source:[1][2]

Experimental Protocols
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Synthesis of Ethyl {2-[4-(substituted-phenyl)thiazol-2-
yllphenyl}carbamates

This section details the general synthetic procedure for the title compounds.

Workflow for Synthesis

Ethyl (2-carbamothioylphenyl)carbamate + Reflux in 95% EtOH P— Filter, wash with water, .
[ Substituted Phenacy! Bromide (12 h) Basify with sat. NaHCOs and dry in vacuo Crystalline Product

Click to download full resolution via product page
Caption: General synthetic workflow for the target compounds.
Detailed Protocol:

e A solution of ethyl (2-carbamothioylphenyl)carbamate (10 mmol) and the appropriately
substituted phenacyl bromide (10 mmol) in 50 ml of 95% ethanol is prepared.[1]

e The reaction mixture is heated under reflux for 12 hours.[1]

o After cooling to room temperature, the solution is basified with a saturated sodium
bicarbonate (NaHCOs) solution.[1]

e The resulting precipitate is collected by filtration.

e The isolated solid is washed with water and dried under vacuum to yield the final crystalline
product.[1]

X-ray Crystallography

The following outlines the general procedure for single-crystal X-ray diffraction analysis.

Experimental Workflow for X-ray Crystallography
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Caption: Standard workflow for single-crystal X-ray analysis.

Detailed Protocol:

A suitable single crystal of the compound is selected and mounted on a goniometer head.

X-ray diffraction data is collected at a specific temperature using a diffractometer equipped
with a suitable radiation source (e.g., Mo Ka or Cu Ka).

The collected data is processed, including corrections for Lorentz and polarization effects.

The crystal structure is solved using direct methods and refined by full-matrix least-squares
on F2.

All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated
positions and refined using a riding model.
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e The final structure is validated using software tools to check for geometric consistency and
other quality indicators.

Signaling Pathway and Logical Relationships

While the direct interaction of these specific compounds with biological signaling pathways is
not detailed in the provided references, a logical diagram can illustrate their potential role as
enzyme inhibitors, a common mechanism for bioactive small molecules.

Hypothetical Enzyme Inhibition Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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